Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate
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Overview
Description
Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate is an organic compound with the molecular formula C10H9F3N2O4 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an amino group attached to a phenyl ring, which is further connected to a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate typically involves the following steps:
Nitration: The starting material, 4-(trifluoromethyl)aniline, undergoes nitration to introduce the nitro group at the ortho position relative to the amino group.
Esterification: The nitrated product is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form the desired ester.
The reaction conditions often involve maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various coupling reactions.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, such as using nucleophiles in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products
Reduction: 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetic acid
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
This compound has been studied for its potential biological activities. The presence of the nitro and trifluoromethyl groups can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[2-nitro-4-(methyl)phenyl]amino}acetate
- Methyl 2-{[2-nitro-4-(chloromethyl)phenyl]amino}acetate
- Methyl 2-{[2-nitro-4-(fluoromethyl)phenyl]amino}acetate
Uniqueness
Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it more versatile compared to its analogs.
Properties
IUPAC Name |
methyl 2-[2-nitro-4-(trifluoromethyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c1-19-9(16)5-14-7-3-2-6(10(11,12)13)4-8(7)15(17)18/h2-4,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHCTKOJCLFFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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